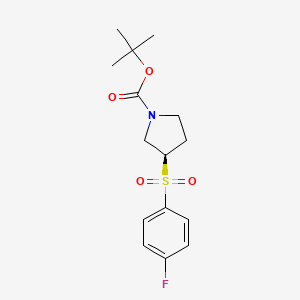
(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate, also known as (R)-t-Bu-PFP-Pyr, is a novel small molecule with a number of potential applications in the field of scientific research. This compound is a synthetic derivative of pyrrolidine, a cyclic organic compound containing five carbon atoms. It is a chiral molecule, meaning that it has two non-superimposable mirror images, and (R)-t-Bu-PFP-Pyr is the right-handed enantiomer of the compound. This compound has been studied extensively in recent years due to its unique properties, which make it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
(R)-t-Bu-PFP-Pyr has a number of potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and pharmaceuticals. It has also been used in the synthesis of chiral catalysts and in the preparation of chiral auxiliaries. In addition, this compound has been used in the synthesis of a variety of other compounds, including polymers, dyes, and organic semiconductors.
Mechanism of Action
The mechanism of action of (R)-t-Bu-PFP-Pyr is not yet fully understood. However, it is believed to be related to its ability to bind to specific targets, such as proteins, enzymes, and receptors. This compound has been shown to interact with a variety of proteins and enzymes, including those involved in the metabolism of drugs, hormones, and other small molecules. It is believed that the binding of this compound to these targets can lead to changes in the activity of these proteins and enzymes, which can in turn lead to changes in the physiological and biochemical processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-t-Bu-PFP-Pyr are not yet fully understood. However, this compound has been shown to have a number of potential effects on the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme aromatase, which is involved in the production of estrogens. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Advantages and Limitations for Lab Experiments
The use of (R)-t-Bu-PFP-Pyr in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize and is readily available in both pure and impure forms. It is also relatively stable in solution and can be stored for long periods of time without degradation. Furthermore, this compound is relatively non-toxic and has been shown to have a low potential for causing adverse effects in laboratory animals.
However, there are also a number of limitations to the use of this compound in laboratory experiments. This compound is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, this compound is relatively expensive, which can make it difficult to use in large-scale experiments. Finally, this compound is a chiral molecule, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for the use of (R)-t-Bu-PFP-Pyr in scientific research. One potential direction is the development of new synthetic methods for the synthesis of this compound. In addition, this compound could be used in the development of new pharmaceuticals and other small molecules. Furthermore, this compound could be used in the development of new chiral catalysts and chiral auxiliaries. Finally, this compound could be used in the development of new polymers, dyes, and organic semiconductors.
Synthesis Methods
The synthesis of (R)-t-Bu-PFP-Pyr has been studied and optimized by several research groups in recent years. The most common method of synthesis involves the reaction of 4-fluorophenylsulfonyl chloride and pyrrolidine-1-carboxylic acid in the presence of anhydrous tert-butyl alcohol. This reaction is typically carried out in an inert atmosphere at a temperature of 0°C. The reaction proceeds in a highly stereoselective manner, leading to the formation of the desired (R)-t-Bu-PFP-Pyr product in high yields.
properties
IUPAC Name |
tert-butyl (3R)-3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDWIHGJVMGGGW-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2623256.png)
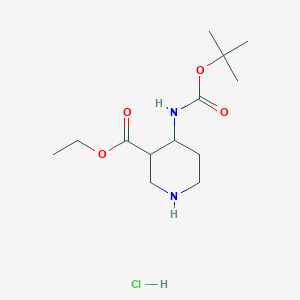
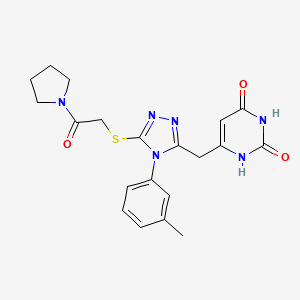

![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2623262.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
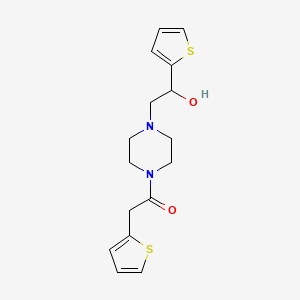
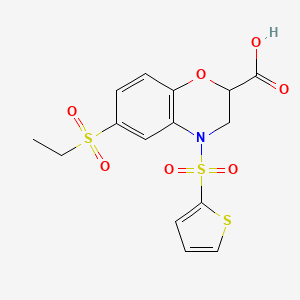
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)

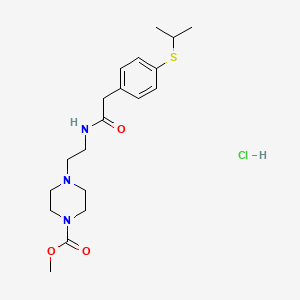
![N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2623274.png)
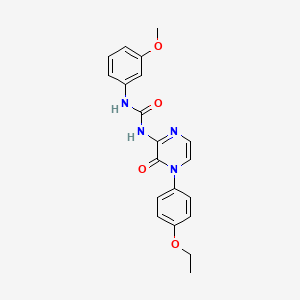
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2623277.png)